3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate
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Overview
Description
4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, a carbamothioyl group, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and are used in various medicinal and industrial applications
Uniqueness
4-{[CYCLOHEXYL(METHYL)CARBAMOTHIOYL]SULFANYL}-2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-3-OXOBUTANENITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H22N4OS2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H22N4OS2/c1-23(13-7-3-2-4-8-13)19(25)26-12-17(24)14(11-20)18-21-15-9-5-6-10-16(15)22-18/h5-6,9-10,13,24H,2-4,7-8,12H2,1H3,(H,21,22)/b17-14- |
InChI Key |
HJWRBRYEHDMZIB-VKAVYKQESA-N |
Isomeric SMILES |
CN(C1CCCCC1)C(=S)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
CN(C1CCCCC1)C(=S)SCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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